N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide
Description
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-17(16-7-3-1-4-8-16)19-15-18(9-5-2-6-10-18)20-11-13-22-14-12-20/h1,3-4,7-8H,2,5-6,9-15H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMSPDRUYHTCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide typically involves the reaction of 4-(chloromethyl)cyclohexanone with morpholine to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted benzamide derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development:
N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide serves as a crucial building block in the synthesis of novel therapeutic agents, especially those targeting neurological disorders. The compound's structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets.
Mechanism of Action:
The compound interacts with various molecular targets, including receptors and enzymes. Its morpholine moiety is instrumental in binding interactions, which can modulate the activity of proteins involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on anti-apoptotic Bcl-2 proteins, making them potential candidates in cancer therapy .
Material Science
Novel Materials Development:
The unique chemical structure of this compound enables its use in creating materials with specific electronic or optical properties. Research has indicated that compounds containing morpholine rings can enhance the conductivity and stability of polymers used in electronic devices .
Biological Studies
Biochemical Assays:
This compound acts as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to selectively bind to certain biological molecules allows researchers to investigate complex biochemical pathways and mechanisms.
Case Study: Enzyme Inhibition
In a study examining the inhibition of specific enzymes involved in metabolic pathways, this compound was utilized to assess its effectiveness against target enzymes. The results indicated a significant reduction in enzyme activity, demonstrating its potential as an inhibitor .
Industrial Applications
Synthesis of Specialty Chemicals:
The compound is also employed in the synthesis of specialty chemicals and intermediates for various industrial processes. Its versatility makes it suitable for applications ranging from pharmaceuticals to agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Antioxidant and Thiourea Derivatives
N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) and N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (H10) exhibit antioxidant activity (% inhibition: 86.6–87.7) due to phenolic hydroxyl/methoxy groups . The target compound lacks thiourea or electron-donating groups, suggesting divergent mechanisms. However, its morpholine group could contribute to radical scavenging, though this remains speculative without data.
Metal Complexes for Anthelmintic Activity
Copper and cobalt complexes of benzamides (e.g., [N-(3'-nitrophenyl)(piperidin-1"-yl)methyl]benzamide ) show dose-dependent anthelmintic activity against Eicinia foetida . The target compound lacks metal-coordinating groups (e.g., thioamide), but its morpholine moiety may enhance solubility, a critical factor in drug delivery.
Microwave-Synthesized Thiadiazole Derivatives
N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives were synthesized via microwave irradiation, reducing reaction time from 15–18 hours to 15–20 minutes . While the target compound’s synthesis method is unspecified, its structural complexity (cyclohexyl-morpholine) may require multi-step conventional synthesis.
Nitro-Substituted Analogues
4-Bromo-N-(2-nitrophenyl)benzamide and N-{[(4-nitrophenyl)amino]methyl}benzamide feature nitro groups, which are electron-withdrawing and may influence reactivity .
Key Research Findings and Implications
- Structural Flexibility : The morpholine-cyclohexylmethyl group distinguishes the target compound from analogues with oxadiazoles, thioureas, or nitro groups. This may confer unique pharmacokinetic profiles .
- Activity Gaps : While LMM5/LMM11 and thiourea derivatives have demonstrated antifungal/antioxidant activity, the target compound’s biological roles remain uncharacterized in the provided evidence.
- Synthetic Challenges : Complex substituents (e.g., cyclohexyl-morpholine) may necessitate advanced synthetic strategies compared to microwave-assisted or Mannich-based approaches .
Biological Activity
N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a morpholine ring and a cyclohexyl group attached to a benzamide core. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Research indicates that the compound may modulate neurotransmitter systems, potentially affecting mood and cognitive functions. The presence of the morpholine ring is believed to enhance binding affinity to various biological targets, thereby influencing multiple biochemical pathways.
1. Neuropharmacological Effects
Studies have shown that this compound exhibits neuropharmacological properties. It has been investigated for its potential effects on neurotransmitter systems, particularly in the context of treating neurological disorders such as psychosis and depression.
2. Antimicrobial Activity
Emerging evidence suggests that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
3. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
Case Study 1: Neuroleptic Activity
In a study evaluating various benzamide derivatives, this compound was found to exhibit significant neuroleptic activity. It was assessed for its ability to inhibit apomorphine-induced stereotyped behavior in animal models, demonstrating a favorable profile compared to existing antipsychotic medications .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound showed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Data Table: Summary of Biological Activities
Q & A
Q. What protocols ensure reproducibility in synthetic procedures across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
